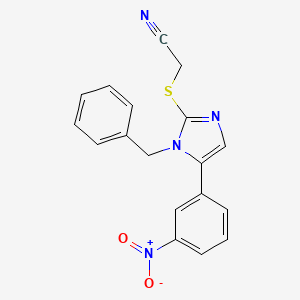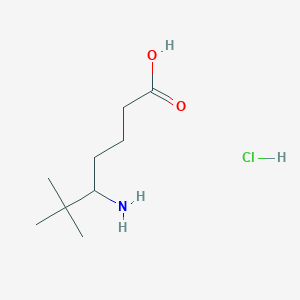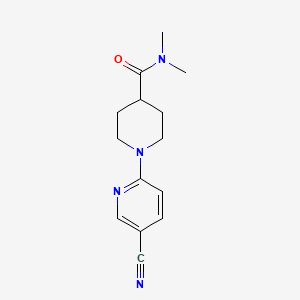
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide (hereafter referred to as 1-CPCA) is a synthetic organic compound that has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various compounds, as well as in research applications such as drug delivery, drug design, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds with structures related to "1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide." For instance, the synthesis of complex molecules like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and their derivatives has been achieved through multi-component reactions. These compounds were characterized using techniques like FT-IR, NMR, and X-ray diffraction, demonstrating the chemical versatility and applicability of similar cyanopyridine derivatives in creating molecules with potential NLO properties and anticancer activity (Jayarajan et al., 2019).
Biological Activity
Several studies have evaluated the biological activities of molecules structurally similar to "this compound." Compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have been synthesized and characterized, hinting at the potential biological relevance of cyanopyridine derivatives in medicinal chemistry and drug design (Anuradha et al., 2014).
Anticancer and Antitumor Applications
Research into related compounds has uncovered potential anticancer and antitumor applications. For example, derivatives of acridine carboxamide have shown activity in vivo against solid tumors, suggesting that modifications of the cyanopyridine core could lead to compounds with significant therapeutic potential (Denny et al., 1987).
Synthesis Techniques
The exploration of synthetic techniques, such as the effective use of cyanoacetyl derivatives in the synthesis of complex molecules, underscores the importance of cyanopyridine derivatives in chemical synthesis and the potential for discovering new therapeutic agents (Chigorina, 2013).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential role in diabetes treatment, as suggested by the activity of similar compounds . Additionally, more research could be done to optimize the synthesis process and explore other potential reactions involving this compound.
properties
IUPAC Name |
1-(5-cyanopyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-17(2)14(19)12-5-7-18(8-6-12)13-4-3-11(9-15)10-16-13/h3-4,10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPXQLRIWUZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

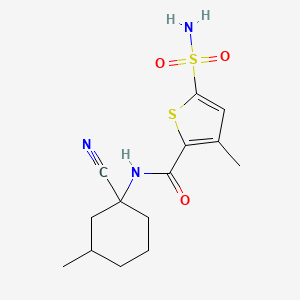
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2496091.png)
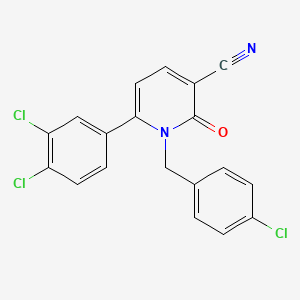
![N-(4-chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}nicotinamide](/img/structure/B2496096.png)
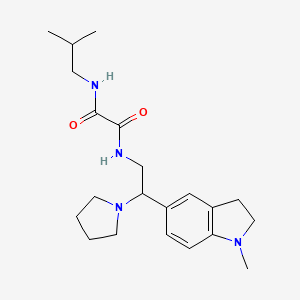
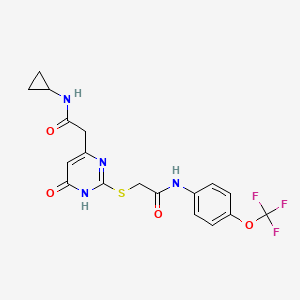
![N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2496099.png)
![4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2496101.png)


